

A Comprehensive Technical Guide to 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Cat. No.: B1454729

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a specialized organic compound that holds significant interest within the realms of pharmaceutical and chemical research. Its unique molecular architecture, featuring a chlorinated benzoic acid scaffold coupled with a reactive hydrazinyl group, positions it as a valuable building block for the synthesis of complex heterocyclic molecules. This guide provides an in-depth exploration of its chemical properties, a detailed examination of its molecular weight, probable synthetic pathways, and its potential applications in drug discovery and analytical sciences. The strategic placement of the chloro and hydrazinyl functional groups offers chemists a versatile platform for creating novel compounds with diverse pharmacological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and analytical protocols.

Physicochemical Properties and Molecular Weight

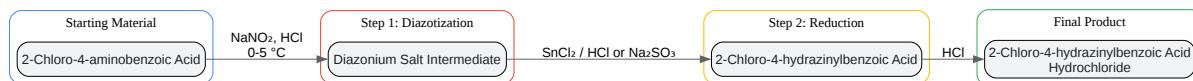
A thorough understanding of the physicochemical properties of **2-Chloro-4-hydrazinylbenzoic acid hydrochloride** is fundamental to its effective application in a laboratory setting. This section details its key identifiers and characteristics.

Property	Value	Source(s)
CAS Number	41112-74-7	[1]
Molecular Formula	C ₇ H ₈ Cl ₂ N ₂ O ₂	[1]
Molecular Weight	223.06 g/mol	[1]
Appearance	Solid (Likely off-white to pale yellow powder)	
Solubility	Expected to be soluble in water and polar organic solvents	

Molecular Weight Calculation

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations. It is determined by the sum of the atomic weights of all atoms in its molecular formula.

For **2-Chloro-4-hydrazinylbenzoic acid hydrochloride** (C₇H₈Cl₂N₂O₂), the calculation is as follows:


- Carbon (C): 7 atoms \times 12.011 amu = 84.077 amu
- Hydrogen (H): 8 atoms \times 1.008 amu = 8.064 amu
- Chlorine (Cl): 2 atoms \times 35.453 amu = 70.906 amu
- Nitrogen (N): 2 atoms \times 14.007 amu = 28.014 amu
- Oxygen (O): 2 atoms \times 15.999 amu = 31.998 amu

Total Molecular Weight: 84.077 + 8.064 + 70.906 + 28.014 + 31.998 = 223.059 g/mol

This calculated value is in excellent agreement with the supplier-provided molecular weight of 223.06 g/mol [\[1\]](#)

Synthesis and Chemical Logic

While a specific, peer-reviewed synthesis protocol for **2-Chloro-4-hydrazinylbenzoic acid hydrochloride** is not readily available in the searched literature, a probable and chemically sound synthetic route can be extrapolated from established methods for preparing analogous arylhydrazine compounds. The most logical precursor for this synthesis is 2-chloro-4-aminobenzoic acid. The synthesis would likely proceed via a two-step diazotization and reduction sequence, a cornerstone of aromatic chemistry.

[Click to download full resolution via product page](#)

Caption: A probable synthetic workflow for **2-Chloro-4-hydrazinylbenzoic acid hydrochloride**.

Experimental Protocol (Hypothetical)

This protocol is based on the well-established synthesis of o-hydrazinobenzoic acid hydrochloride and represents a likely method for the preparation of the title compound.[\[2\]](#)

Step 1: Diazotization of 2-Chloro-4-aminobenzoic Acid

- Suspend 2-chloro-4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water in a reaction vessel equipped with a mechanical stirrer and a thermometer.
- Cool the suspension to 0-5 °C using an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension, ensuring the temperature is maintained below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

- Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the 2-chloro-4-carboxybenzenediazonium chloride intermediate. The resulting solution should be kept cold for the subsequent reduction step.

Step 2: Reduction of the Diazonium Salt

- In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl_2) dissolved in concentrated hydrochloric acid or an aqueous solution of sodium sulfite (Na_2SO_3).
- Cool the reducing agent solution to 0-10 °C.
- Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with vigorous stirring. The temperature should be carefully controlled to prevent side reactions.
- After the addition is complete, allow the reaction mixture to stir for a specified period, which may involve gradually warming to room temperature, to ensure the complete reduction of the diazonium group to the hydrazine moiety.

Step 3: Isolation and Purification

- The **2-Chloro-4-hydrazinylbenzoic acid hydrochloride** will precipitate from the acidic reaction mixture.
- Cool the mixture in an ice bath to maximize product precipitation.
- Collect the solid product by vacuum filtration.
- Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove any remaining inorganic salts, followed by a wash with a cold organic solvent (e.g., ethanol) to remove organic impurities.
- Dry the product under vacuum to obtain **2-Chloro-4-hydrazinylbenzoic acid hydrochloride**.

Applications in Research and Drug Development

Hydrazine derivatives are a cornerstone in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activity. The presence of the chloro-substituent can further influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

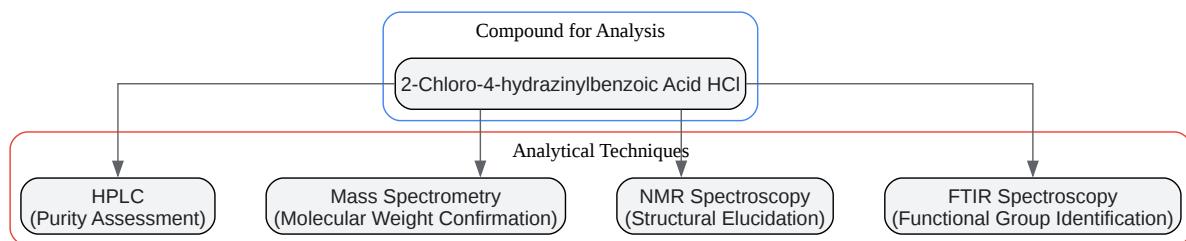
Role as a Synthetic Intermediate

The primary application of **2-Chloro-4-hydrazinylbenzoic acid hydrochloride** is as a versatile intermediate in organic synthesis. The hydrazinyl group is a potent nucleophile and can readily react with various electrophiles, particularly carbonyl compounds, to form stable hydrazones. These hydrazones can then undergo intramolecular cyclization reactions to yield a variety of heterocyclic systems, such as:

- Pyrazoles and Pyrazolones: Reaction with 1,3-dicarbonyl compounds.
- Indazoles: Through Fischer indole-type synthesis with appropriate ketones or aldehydes.
- Triazoles and other fused heterocyclic systems.

The chloro-substituent on the benzene ring can serve as a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, adding another layer of molecular diversity to the synthesized compounds. The carboxylic acid group provides a site for amide bond formation, allowing for the conjugation of the molecule to other pharmacophores or for modulating its solubility and cell permeability.

The inclusion of chlorine in pharmaceutical compounds is a well-established strategy in drug design.^[3] Chlorine atoms can enhance the metabolic stability of a drug, improve its binding affinity to target proteins through halogen bonding, and increase its lipophilicity, which can affect its absorption and distribution in the body.


Potential in Drug Discovery

Given that related hydrazinobenzoic acid derivatives are used in the synthesis of various pharmaceuticals, it is plausible that **2-Chloro-4-hydrazinylbenzoic acid hydrochloride** could serve as a key building block for novel therapeutic agents. For instance, 4-hydrazinobenzoic acid hydrochloride is a known intermediate in the manufacturing of Deferasirox, an iron

chelator.^[4] By analogy, the title compound could be explored for the synthesis of new chelating agents or other targeted therapies.

Analytical Characterization

The purity and identity of **2-Chloro-4-hydrazinylbenzoic acid hydrochloride** must be rigorously confirmed before its use in synthesis. A combination of analytical techniques would be employed for its characterization.

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the characterization of the title compound.

- High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the compound. A reversed-phase method, likely using a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing an acid modifier like formic or phosphoric acid, would be suitable for separating the target compound from any starting materials or by-products.^[5]
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would likely show a peak corresponding to the protonated free base $[M+H]^+$ at m/z 187.02 (for ^{35}Cl).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for confirming the molecular structure. The ^1H NMR spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and coupling

patterns being indicative of the substitution pattern on the benzene ring. The signals for the amine and carboxylic acid protons would also be present.

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretches of the hydrazine and hydrochloride salt, the C=O stretch of the carboxylic acid, and the C-Cl stretch.

Safety and Handling

As with all laboratory chemicals, **2-Chloro-4-hydrazinylbenzoic acid hydrochloride** should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related hydrazine derivatives are known to be irritants and potentially toxic. Therefore, it is prudent to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a chemical intermediate with significant potential for the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Its molecular weight of 223.06 g/mol and molecular formula of C₇H₈Cl₂N₂O₂ have been established. While a dedicated synthesis protocol is not widely published, a reliable synthetic route can be proposed based on the well-understood chemistry of arylhydrazine formation. The combination of a reactive hydrazine group, a versatile carboxylic acid, and a strategically placed chlorine atom makes this compound a valuable tool for medicinal and synthetic chemists. Further research into its reactivity and applications is warranted to fully explore its potential in the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 41112-74-7|2-Chloro-4-hydrazinylbenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prudencepharma.com [prudencepharma.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454729#molecular-weight-of-2-chloro-4-hydrazinylbenzoic-acid-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com